Source: Synthetic
Isotope labelled Erlotinib. Erlotinib is a tyrosine kinase inhibitor which acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity.
Erlotinib D6 HCl
CAS No.: 1189953-78-3
Cat. No.: VC0196403
Molecular Formula: C22H17N3O4D6.HCl
Molecular Weight: 435.90
Purity: 98% HPLC
* For research use only. Not for human or veterinary use.

CAS No. | 1189953-78-3 |
---|---|
Molecular Formula | C22H17N3O4D6.HCl |
Molecular Weight | 435.90 |
IUPAC Name | N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |
SMILES | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |
Appearance | Off-White Solid |
Melting Point | 207-210 °C |
Chemical Identity and Structural Characterization
Basic Identification
Erlotinib D6 HCl is a deuterium-labeled derivative of erlotinib hydrochloride, containing six deuterium atoms strategically positioned within its molecular structure. This compound is formally identified by the Chemical Abstracts Service (CAS) registry number 1189953-78-3 . The compound was first registered in chemical databases in 2010, with the most recent modifications to its registry entry occurring in March 2025 .
Nomenclature and Synonyms
The compound is known by several chemical designations in scientific literature and commercial catalogs. The primary chemical name is N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride . Common synonyms include:
-
Erlotinib-d6 Hydrochloride
-
Erlotinib D6 HCl
-
CP-358774 D6 hydrochloride
-
NSC 718781 D6 hydrochloride
-
[2H6]-Erlotinib Hydrochloride
Molecular Characteristics
The molecular formula of Erlotinib D6 HCl is represented as C₂₂H₁₈ClD₆N₃O₄, reflecting the presence of six deuterium atoms replacing standard hydrogen atoms in the parent structure . The molecular weight has been calculated as 435.93 g/mol . The structural integrity of the compound maintains the core quinazoline architecture of erlotinib while incorporating the deuterium modifications specifically on the methoxy groups .
Table 1: Key Molecular Properties of Erlotinib D6 HCl
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₁₈ClD₆N₃O₄ | |
Molecular Weight | 435.93 g/mol | |
Exact Mass | 435.18300 | |
Parent Compound | Erlotinib (CID 24825688) | |
Creation Date | 2010-07-26 | |
Modification Date | 2025-03-01 |
Physicochemical Properties
Structural Features
Erlotinib D6 HCl maintains the fundamental pharmacophore of erlotinib, comprising a quinazoline core with attached functional groups. The distinguishing feature of this compound is the presence of six deuterium atoms located specifically on the methoxy groups . This strategic deuteration allows the compound to function effectively as an internal standard while maintaining chemical behavior similar to the non-deuterated analog.
Physical Properties
Pharmaceutical Significance and Mechanisms
Relation to Parent Compound
Erlotinib, the non-deuterated parent compound, functions as a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with demonstrated efficacy in treating certain forms of cancer, particularly non-small cell lung cancer . The compound inhibits EGFR-associated kinase activity with an IC₅₀ value of 2.5 μM, thereby interfering with cellular proliferation pathways critical to tumor growth . Additionally, research has shown that erlotinib suppresses cyclin-dependent kinase 2 (Cdk2) activity in breast cancer cells with an IC₅₀ of 4.6 μM .
Deuteration Pattern and Significance
The deuteration in Erlotinib D6 HCl is specifically located on the methoxy groups of the molecule . This strategic placement creates minimal perturbation to the pharmacophore while providing sufficient mass difference for analytical discrimination. The six deuterium atoms (denoted by D6) replace standard hydrogen atoms, creating an isotopically labeled version of the original drug that behaves nearly identically in biological systems but can be distinguished by mass spectrometric techniques.
Analytical Applications
Internal Standard Function
The primary application of Erlotinib D6 HCl is as an internal standard for the quantification of erlotinib in analytical procedures, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . As an internal standard, it enables more accurate quantification by compensating for variations in sample preparation, injection, and instrument response factors.
Research Applications
As a deuterated analog, Erlotinib D6 HCl provides valuable utility in pharmaceutical research, particularly in:
-
Pharmacokinetic studies tracking drug metabolism and distribution
-
Bioequivalence studies comparing different formulations
-
Stability testing and quality control of pharmaceutical preparations
-
Drug interaction studies requiring precise quantification
The isotopic labeling allows researchers to distinguish between endogenous compounds and the administered drug, facilitating more precise measurements in complex biological matrices.
Supplier | Product Code | Purity | Quantity Options | Price Range (as of 2024) | Estimated Delivery |
---|---|---|---|---|---|
Cayman Chemical | 22101 | ≥99% deuterated forms (d1-d6) | 1 mg | $279 | Not specified |
TRC | E625002 | Not specified | 1 mg | $145 | May 2, 2025 |
AK Scientific | 7728DG | Not specified | 1 mg | $409 | Not specified |
ACC | RDL0006809 | 95.00% | 10 mg | $1,871.10 | Not specified |
Various | Not specified | Min. 95% - 98% | 1-100 mg | €216.00 - €2,071.00 | April-May 2025 |
Structure-Activity Relationships
Deuteration Effects
While Erlotinib D6 HCl functions primarily as an analytical tool rather than a therapeutic agent itself, the deuteration pattern has been carefully designed to maintain the fundamental structure-activity relationships that define erlotinib's activity. The deuterium atoms are positioned at metabolically non-critical sites to ensure that the labeled compound experiences similar binding interactions with target enzymes as the unlabeled drug .
Comparison with Other EGFR Inhibitors
The parent compound erlotinib belongs to a broader class of EGFR tyrosine kinase inhibitors that includes gefitinib and osimertinib. Research has shown that erlotinib inhibits purified EGFR kinase with an IC₅₀ of 2 nM, demonstrating its potent activity against this target . While research specifically on the deuterated analog is limited, the fundamental pharmacological properties are expected to be preserved, with differences primarily in mass-dependent physical properties relevant to analytical applications.
Research Implications and Future Directions
Advanced Analytical Methodologies
The availability of high-purity Erlotinib D6 HCl enables the development and validation of increasingly sensitive analytical methods for erlotinib quantification in complex biological matrices. These methods support more precise pharmacokinetic studies and therapeutic drug monitoring protocols, potentially improving the clinical management of patients receiving erlotinib therapy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume